molecular formula C11H15BrN2O2 B12954763 tert-Butyl (6-bromo-5-methylpyridin-3-yl)carbamate

tert-Butyl (6-bromo-5-methylpyridin-3-yl)carbamate

Cat. No.: B12954763
M. Wt: 287.15 g/mol
InChI Key: OFCLDOSZESHCGN-UHFFFAOYSA-N
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Description

tert-Butyl (6-bromo-5-methylpyridin-3-yl)carbamate is a brominated pyridine derivative that serves as a versatile intermediate in organic and medicinal chemistry research. Its structure, featuring a bromo substituent and a protected carbamate group, makes it a valuable scaffold for constructing more complex molecules via cross-coupling reactions, such as the Sonogashira or Suzuki reactions . Compounds with this core pyridine-carbamate structure are of significant interest in drug discovery. Research on similar structures highlights their potential as key intermediates in the development of enzyme inhibitors . For instance, closely related pyridine-methanamine compounds have been investigated as potent and selective inhibitors of cytochrome P450 2A6 (CYP2A6), the major enzyme responsible for nicotine metabolism in humans . Such inhibitors are being explored pre-clinically as a novel strategy for smoking cessation, by modulating nicotine's metabolic rate to reduce tobacco consumption . This product is intended for research and development purposes only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses, or for human or veterinary use. All information provided is for research reference purposes.

Properties

Molecular Formula

C11H15BrN2O2

Molecular Weight

287.15 g/mol

IUPAC Name

tert-butyl N-(6-bromo-5-methylpyridin-3-yl)carbamate

InChI

InChI=1S/C11H15BrN2O2/c1-7-5-8(6-13-9(7)12)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15)

InChI Key

OFCLDOSZESHCGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Br)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Reaction Setup

The reaction is carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or unwanted side reactions. Solvents such as tetrahydrofuran (THF) are commonly used due to their ability to dissolve both reactants effectively.

Detailed Procedure

  • Dissolve the brominated pyridine derivative in THF at room temperature.
  • Add di-tert-butyl dicarbonate ($$ \text{Boc}_2\text{O} $$) in a slight molar excess to ensure complete conversion.
  • Stir the mixture for approximately 30 minutes at room temperature.
  • Extract the organic layer using ethyl acetate.
  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the residue via column chromatography using silica gel and an appropriate eluent (e.g., hexane/ethyl acetate).

Purification Techniques

Purification is crucial for obtaining high-purity This compound. Column chromatography is most commonly employed, with silica gel as the stationary phase.

Eluents

A gradient of hexane and ethyl acetate is typically used:

  • Start with pure hexane to remove non-polar impurities.
  • Gradually increase ethyl acetate concentration to elute the desired product.

Yield Analysis

The yield of This compound can vary depending on reaction conditions, solvent purity, and reactant quality.

Reaction Step Yield (%) Notes
Formation of carbamate 90–97% Optimized for room temperature reactions with excess $$ \text{Boc}_2\text{O} $$.
Purification via chromatography ~95% recovery Dependent on gradient optimization and silica gel quality.

Factors Affecting Synthesis

Temperature

Room temperature is preferred to minimize side reactions.

Solvent Quality

High-purity THF ensures better solubility and prevents impurities from affecting yield.

Reagent Molar Ratios

Using a slight excess of $$ \text{Boc}_2\text{O} $$ ensures complete conversion of the brominated pyridine derivative.

Research Findings

Recent studies have highlighted improvements in synthesis efficiency:

Data Table Summary

Parameter Value/Condition
Molecular Formula $$ \text{C}{11}\text{H}{15}\text{BrN}{2}\text{O}{2} $$
Molecular Weight 287.15 g/mol
Solvent Tetrahydrofuran (THF)
Reaction Temperature Room temperature (~20°C)
Reaction Time 30 minutes
Purification Method Column chromatography
Typical Yield 90–97%

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-bromo-5-methylpyridin-3-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an organic solvent.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield tert-butyl (6-amino-5-methylpyridin-3-yl)carbamate, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

tert-Butyl (6-bromo-5-methylpyridin-3-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological molecules.

    Medicine: Research into potential therapeutic applications, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (6-bromo-5-methylpyridin-3-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the carbamate group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or bind to receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent positions, functional groups, or ring modifications. Below is a detailed comparison:

Table 1: Key Structural Analogs and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Similarity Score* Key Features
tert-Butyl (6-bromo-5-methylpyridin-3-yl)carbamate Not explicitly provided C11H15BrN2O2 ~287.16 (calculated) 6-Br, 5-CH3, 3-carbamate Reference (1.00) High reactivity at C6; steric hindrance from C5-CH3
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 1142192-48-0 C11H14BrClN2O2 321.60 6-Br, 2-Cl, 3-(methylcarbamate) N/A Dual halogenation (Br, Cl) enhances electrophilicity; higher molecular weight
tert-Butyl (6-bromopyridin-3-yl)carbamate 218594-15-1 C10H13BrN2O2 273.13 6-Br, 3-carbamate 0.72 Lacks C5-CH3, increasing ring flexibility and reaction kinetics
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate Not provided C13H20N2O4 268.31 5-OCH3, 6-OCH3 N/A Methoxy groups improve solubility but reduce electrophilic reactivity
tert-Butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate Not provided C15H22BrN3O3 ~372.26 (calculated) 6-Br, 5-pivalamido N/A Bulky pivalamido group at C5 limits steric accessibility

*Similarity scores derived from structural fingerprint analysis (Tanimoto index) .

Structural and Electronic Considerations

  • Halogen Position : Bromine at C6 (target compound) vs. C2 (tert-butyl 2-bromopyridin-3-yl carbamate) alters regioselectivity in cross-coupling reactions. C6 bromine is more reactive in Suzuki couplings due to favorable resonance stabilization .
  • Substituent Effects :
    • The C5 methyl group in the target compound increases steric hindrance, slowing nucleophilic attacks compared to analogs like tert-butyl (6-bromopyridin-3-yl)carbamate .
    • Methoxy or pivalamido groups (e.g., tert-butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate) reduce ring electron density, affecting metal-catalyzed reactions .

Commercial Availability and Pricing

  • Example : tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate (CAS 1142192-48-0) is priced at $400/g (1 g) and $1600/5 g, reflecting its specialized halogenation and purity (>95%) .

Biological Activity

Tert-Butyl (6-bromo-5-methylpyridin-3-yl)carbamate is a pyridine derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound features a tert-butyl group, a bromine atom, and a methylcarbamate moiety, which contribute to its reactivity and interaction with biological targets. The unique structural characteristics of this compound suggest its applicability in various therapeutic areas, including cancer treatment and enzyme modulation.

Chemical Structure and Properties

The molecular formula of this compound is C12H15BrN2O2. The presence of the bromine atom enhances the compound's reactivity, while the tert-butyl group provides steric hindrance that influences its biological interactions.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC12H15BrN2O2
Key Functional GroupsTert-butyl, bromine, methylcarbamate
SolubilityModerately soluble in organic solvents
ReactivityHigh due to the bromine atom

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. Additionally, the pyridine ring may participate in π-π interactions with aromatic amino acids, further influencing its biological effects.

Biological Activity and Pharmacological Potential

Preliminary studies indicate that this compound exhibits promising pharmacological properties relevant to drug development:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can be beneficial for conditions like cancer and inflammation.
  • Receptor Modulation : It may modulate receptor activity, influencing various physiological processes.
  • Anticancer Activity : Research suggests that the compound could have cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy .

Table 2: Summary of Biological Activities

Biological ActivityObservations
Enzyme InhibitionInhibits specific metabolic enzymes
Receptor ModulationInfluences receptor-mediated pathways
Anticancer PotentialCytotoxic effects observed in cancer cell lines

Case Studies

Recent studies have explored the efficacy of this compound in various contexts:

  • Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 and U937, with IC50 values indicating effective concentrations for inducing apoptosis .
  • Mechanistic Studies : Molecular docking studies revealed strong binding interactions between the compound and target proteins, suggesting a mechanism of action that involves competitive inhibition at active sites.
  • Pharmacokinetics : Investigations into the pharmacokinetic properties indicated favorable absorption and distribution profiles, which are critical for therapeutic applications .

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